molecular formula C14H14N2O2S2 B2486587 N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide CAS No. 895487-24-8

N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide

Cat. No.: B2486587
CAS No.: 895487-24-8
M. Wt: 306.4
InChI Key: YWGDGBJETCLSBB-UHFFFAOYSA-N
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Description

N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, and is further functionalized with various substituents, including a phenylthio group and a carboxamide group.

Preparation Methods

The synthesis of N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophene-3-carboxamide with phenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 and C-5 positions, using reagents such as bromine or iodine.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Comparison with Similar Compounds

N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGDGBJETCLSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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